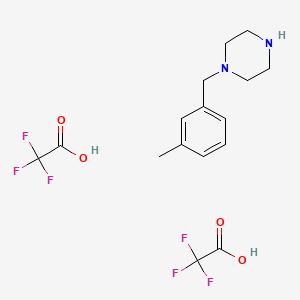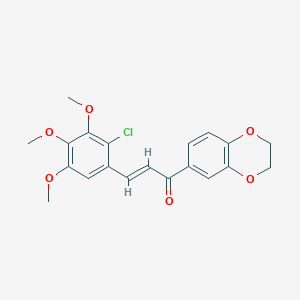
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest within the realms of organic chemistry and pharmaceutical research
Synthetic Routes and Reaction Conditions:
Starting Materials: Synthesis begins with commercially available precursors like 4-(methylthio)benzaldehyde and 1-methyl-3-methoxy-1H-pyrazole-4-carboxylic acid.
Key Reactions:
Aldol Condensation: Combining 4-(methylthio)benzaldehyde with an appropriate amine.
Reduction: Reduction of intermediate Schiff base to yield a secondary amine.
Esterification: Coupling with 1-methyl-3-methoxy-1H-pyrazole-4-carboxylic acid under esterification conditions.
Reaction Conditions: Typical conditions might involve the use of mild reducing agents, catalytic acids, and controlled temperatures to optimize yields.
Industrial Production Methods: Industrial synthesis likely involves scalable procedures with an emphasis on high efficiency, yield, and purity. Catalysts and solvents used in industrial settings are often chosen for their cost-effectiveness and environmental compatibility.
Types of Reactions it Undergoes:
Oxidation: Can undergo oxidation, particularly targeting the methylthio group to yield sulfoxide or sulfone derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to yield amine derivatives.
Substitution: The methoxy and hydroxyl groups are potential sites for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Oxone, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, organometallic reagents for substitutions.
Major Products Formed:
Sulfoxides and Sulfones: Products of oxidation.
Amines: Products of reduction.
Substituted Derivatives: Diverse derivatives depending on the electrophilic or nucleophilic reagents used.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry due to its multiple functional groups.
Biology: Potential as an enzyme inhibitor or activator given its structural mimicry of certain biological molecules.
Medicine: Investigated for pharmacological activities such as anti-inflammatory, analgesic, or anti-cancer properties.
Industry: Application in the development of new materials or as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The compound’s effects are likely due to:
Interaction with Proteins: Binding to specific enzymes or receptors, leading to inhibition or activation.
Pathways Involved: Depending on its biological target, it may modulate pathways involving oxidative stress, inflammation, or cell proliferation.
Comparison with Other Compounds:
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1H-pyrazole-4-carboxamide: Lacks the methoxy group, possibly altering its solubility and reactivity.
N-(2-hydroxy-2-(4-methylphenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide: Substitutes the methylthio with a methyl group, potentially changing its oxidative stability and biological interactions.
Comparison with Similar Compounds
N-(2-hydroxy-2-(4-methylphenyl)ethyl)-1H-pyrazole-4-carboxamide.
N-(2-hydroxy-2-(4-(ethylthio)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide.
Each of these related compounds shares structural features but exhibits unique properties, making N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide distinct for specific applications and reactions.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-18-9-12(15(17-18)21-2)14(20)16-8-13(19)10-4-6-11(22-3)7-5-10/h4-7,9,13,19H,8H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUBFGFUYCRXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(Azidomethyl)azepan-1-yl]-5-oxopentanoic acid](/img/structure/B2886079.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2886081.png)

![2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2886083.png)
![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2886084.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2886090.png)
![2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2886091.png)
![2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2886093.png)
![N-[(ethylcarbamoyl)amino]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2886094.png)
![2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-3-phenylpropanoic acid](/img/structure/B2886095.png)

